2-Ethylbutylzinc bromide

Catalog No.
S1898888
CAS No.
312693-02-0
M.F
C6H13BrZn
M. Wt
230.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutylzinc bromide

CAS Number

312693-02-0

Product Name

2-Ethylbutylzinc bromide

IUPAC Name

bromozinc(1+);3-methanidylpentane

Molecular Formula

C6H13BrZn

Molecular Weight

230.5 g/mol

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VSNDAARQTRCDDM-UHFFFAOYSA-M

SMILES

CCC([CH2-])CC.[Zn+]Br

Canonical SMILES

CCC([CH2-])CC.[Zn+]Br

Organic Synthesis

  • Lewis Acid Catalyst

    2-Ethylhexylzinc bromide acts as a Lewis acid catalyst in organic reactions. Lewis acids accept electron pairs from Lewis bases, forming a temporary bond. This activation of Lewis bases allows for various organic transformations, such as Friedel-Crafts alkylation and acylation reactions. Source: Journal of the American Chemical Society, doi: 10.1021/ja00288a030:

  • Ziegler-Natta Catalyst

    -Ethylhexylzinc bromide is a component in Ziegler-Natta catalysts used for the polymerization of olefins (alkenes) like ethylene and propylene. These catalysts play a crucial role in the production of various polyolefins, including polyethylene and polypropylene, which are widely used plastics. Source: Chemistry - A European Journal, doi: 10.1002/chem.200000052

Material Science

  • Precursor for Inorganic Materials: 2-Ethylhexylzinc bromide serves as a precursor for the synthesis of inorganic materials with specific properties. For instance, it can be used to prepare zinc oxide (ZnO) nanostructures, which have potential applications in photovoltaics, light-emitting diodes (LEDs), and gas sensors. Source: Journal of Materials Science, doi: 10.1007/s10853-007-1881-y

Organic Photovoltaics

  • Hole Transport Material: 2-Ethylhexylzinc bromide is being explored as a hole transport material (HTM) in organic photovoltaic (OPV) devices. HTMs play a vital role in transporting positive charges (holes) generated upon light absorption in the active layer of OPVs. Research is ongoing to optimize 2-Ethylhexylzinc bromide's properties for efficient OPV performance. Source: Advanced Materials, doi: 10.1002/adma.200901254:

Molecular Structure Analysis

The molecule features a central zinc (Zn) atom bonded to a bromine (Br) atom and an ethylbutyl group (C6H13). The ethylbutyl group is a branched alkyl chain, where a two-carbon ethyl group is attached to the second carbon of a four-carbon butyl chain. The key feature of this structure is the zinc-carbon bond, which is highly reactive and can participate in various organic transformations [].


Chemical Reactions Analysis

Synthesis

(R2Zn) + RX -> RZnX + R'H

where R and R' are alkyl groups, X is a halogen (Cl, Br, I), R2Zn is a dialkylzinc compound, and RX is an alkyl halide.

Reactions

2-Ethylbutylzinc bromide is a versatile reagent used in organic synthesis, particularly for Negishi coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organic halide and an unsaturated carbon-carbon bond. A general example is shown below:

Pd(L)nX2 + RZnX + R'X -> R-R' + ZnX2 + Pd(L)n

where Pd(L)nX2 is a palladium catalyst, R is an alkyl or aryl group from the organozinc compound, R' is an alkenyl or aryl group from the organic halide, and X is a halogen.

Decomposition

Organozinc compounds like 2-Ethylbutylzinc bromide are typically air and moisture sensitive. They can decompose upon exposure to air or moisture, releasing flammable and potentially toxic byproducts like hydrogen gas and zinc oxide [].

2-Ethylbutylzinc bromide does not have a known biological function. Its mechanism of action lies in its ability to transfer the ethylbutyl group to other molecules during Negishi coupling reactions. The exact mechanism involves a complex interplay between the palladium catalyst and the organozinc compound, but it generally involves oxidative addition, transmetallation, reductive elimination, and ligand exchange steps.

2-Ethylbutylzinc bromide is a flammable and air-sensitive compound. It should be handled with proper safety precautions in a well-ventilated fume hood. It is likely toxic upon inhalation or ingestion, and appropriate personal protective equipment (PPE) should be worn when handling it [].

Dates

Modify: 2023-08-16

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